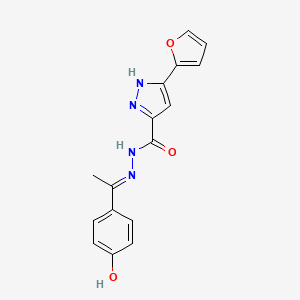

3-(Furan-2-yl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Description

3-(Furan-2-yl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a furan substituent at the pyrazole ring’s 3-position and a hydrazone-linked 4-hydroxyphenylethylidene group. Its molecular architecture combines electron-rich aromatic systems (furan and hydroxyphenyl) with a planar pyrazole-hydrazone backbone, enabling diverse chemical reactivity and biological interactions. The compound’s synthesis typically involves multi-step condensation reactions between pyrazole-carboxylic acid hydrazides and substituted aldehydes under controlled pH and temperature conditions, followed by purification via chromatography or recrystallization .

Properties

IUPAC Name |

5-(furan-2-yl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-10(11-4-6-12(21)7-5-11)17-20-16(22)14-9-13(18-19-14)15-3-2-8-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKNKYKMAVQRER-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CO2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CO2)/C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307325-07-1 | |

| Record name | 3-(2-FURYL)-N'-(1-(4-HYDROXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method involves the condensation of furan-2-carbaldehyde with 4-hydroxyacetophenone to form an intermediate, which is then reacted with hydrazine hydrate and pyrazole-5-carbohydrazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(Furan-2-yl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop novel materials.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form various derivatives. |

| Reduction | Participates in reduction reactions leading to amines. |

| Substitution | Engages in nucleophilic or electrophilic substitution reactions. |

Research indicates that this compound possesses significant biological activities, particularly in pharmacology:

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

- Anti-inflammatory Properties: The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects: Its structural features may contribute to antimicrobial activity against various pathogens.

A study conducted on its anticancer properties demonstrated that the compound effectively inhibited the growth of specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Medicinal Chemistry

In the field of medicinal chemistry, the compound is being investigated for its therapeutic potential:

- Drug Development: Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases, including cancer and inflammatory disorders.

- Mechanism of Action: The mechanism involves interaction with enzymes or receptors that regulate critical biological pathways, leading to altered cellular processes.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Study on Anticancer Properties:

- Researchers explored its effects on breast cancer cell lines, revealing a dose-dependent inhibition of cell growth.

- Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

-

Anti-inflammatory Research:

- In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages.

- Animal models demonstrated its effectiveness in reducing inflammation in conditions like arthritis.

Industrial Applications

In industry, this compound has potential applications due to its chemical stability and reactivity:

- Material Science: It can be utilized in the development of advanced materials such as coatings and adhesives due to its unique chemical properties.

- Chemical Synthesis: Its role as an intermediate in synthesizing other complex compounds is valuable in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound may also interact with DNA and proteins, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrazole-carbohydrazide derivatives exhibit structural versatility, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Molecular Features | Biological Activity | Reference |

|---|---|---|---|---|

| Target Compound | Furan-2-yl, 4-hydroxyphenylethylidene | Planar hydrazone linker, hydroxyl group for H-bonding | Hypothesized anti-inflammatory, antioxidant | |

| (E)-3-(Furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide | Furan-2-yl, 4-nitrobenzylidene | Electron-withdrawing nitro group enhances electrophilicity | Anticancer (DNA intercalation potential) | |

| 5-(2-((4-Chlorobenzyl)oxy)phenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide | Chlorobenzyl ether, furan | Chlorine increases lipophilicity; ether linkage improves stability | Antimicrobial, enzyme inhibition | |

| N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide | Pyrazine core, 2-hydroxyphenylethylidene | Pyrazine ring alters electronic distribution | Antioxidant, moderate cytotoxicity | |

| 3-(5-Methylthiophen-2-yl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide | Thiophene moieties | Sulfur atoms enhance π-conjugation and redox activity | Anticancer (ROS-mediated apoptosis) |

Substituent-Driven Chemical Reactivity

- Heterocyclic Variations : Replacing furan with thiophene (as in ’s compound) introduces sulfur-mediated redox activity, which may improve anticancer efficacy via reactive oxygen species (ROS) generation .

- Halogenation (e.g., Cl) : Chlorine substituents (e.g., in ’s compound) increase lipophilicity, enhancing membrane permeability and bioavailability .

Key Analytical Data :

- NMR : Distinct peaks for furan protons (δ 6.3–7.4 ppm), hydrazone NH (δ 9.8–10.2 ppm), and hydroxyl protons (δ 5.5 ppm) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 352.3 confirms the molecular formula C₁₇H₁₄N₄O₃ .

Biological Activity

The compound 3-(Furan-2-yl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies and providing a comprehensive overview of its mechanisms and efficacy.

Chemical Structure and Properties

The molecular formula of This compound is with a molecular weight of 310.31 g/mol . The structure features a furan ring, a pyrazole moiety, and a hydrazide functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Notably:

- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The GI50 values were reported at 3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460 .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific pathways that lead to cell cycle arrest and programmed cell death. This was evidenced by increased levels of caspases in treated cells .

Antimicrobial Activity

The antimicrobial efficacy of hydrazide derivatives has been well-documented:

- In Vitro Studies : The compound demonstrated notable antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

- Fungal Activity : Additionally, it showed antifungal properties against strains like Candida albicans, indicating its broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

- Functional Groups : The presence of hydroxyl groups on the aromatic rings enhances hydrogen bonding capabilities, increasing both anticancer and antimicrobial activities .

- Substituent Effects : Variations in substituents on the furan and pyrazole rings can modulate the pharmacological profile, suggesting avenues for further drug development.

Table 1: Biological Activity Overview

Case Studies

- Cytotoxicity Study : A study conducted by Wei et al. evaluated the cytotoxic effects of several pyrazole derivatives, including our compound, against A549 lung cancer cells. The results indicated significant inhibition of cell growth with an IC50 value demonstrating its potential as an anticancer agent .

- Antimicrobial Evaluation : In another study focusing on hydrazide derivatives, compounds similar to this compound were tested against various bacterial strains, revealing promising antimicrobial activity that could be harnessed in therapeutic applications .

Q & A

Q. What established synthetic methodologies are used to prepare 3-(Furan-2-yl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide?

The compound is typically synthesized via multi-step routes involving cyclocondensation and hydrazide coupling. For example:

- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .

- Step 2 : Reaction of the pyrazole-carboxylic acid intermediate with hydrazine hydrate to generate the carbohydrazide .

- Step 3 : Schiff base formation by condensing the carbohydrazide with 4-hydroxyacetophenone under acidic or reflux conditions . Ultrasound-assisted synthesis (e.g., for analogous thiazole derivatives) can improve reaction efficiency and yield .

Q. What spectroscopic and analytical techniques validate its structural integrity?

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) in the hydrazide moiety .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and carbon signals for the pyrazole ring .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns verify the molecular formula .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational chemistry elucidate its electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge-transfer interactions and reactivity. For example, TD-DFT simulations in solvents like DMSO reveal solvent-dependent electronic transitions .

- Nonlinear Optical (NLO) Properties : Hyperpolarizability calculations (β values) assess potential for optoelectronic applications .

- ADME Predictions : Tools like SwissADME evaluate drug-likeness, lipophilicity (LogP), and bioavailability .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

- Cross-Validation : Compare experimental NMR/IR with DFT-optimized geometries and vibrational frequencies .

- Crystallographic Refinement : Use SHELXL (with features like TWIN and HKLF5) to address twinning or disorder in XRD data .

- Software Suites : WinGX and ORTEP for Windows facilitate structure validation and graphical representation of anisotropic displacement parameters .

Q. How to design experiments to evaluate its anticancer potential?

- In Vitro Cytotoxicity Assays : Use A549 lung cancer cells (IC₅₀ determination via MTT assay) .

- Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential collapse .

- Comparative SAR Studies : Modify substituents (e.g., chloro, methoxy groups) to correlate structure with activity .

Q. What are best practices for molecular docking studies with target proteins?

- Software Selection : AutoDock Vina offers improved scoring functions and multithreading for efficient docking .

- Grid Parameterization : Define active-site coordinates (e.g., ATP-binding pockets in kinases) using PyMOL or Chimera .

- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) and perform MD simulations for stability assessment .

Q. How to address challenges in crystallographic refinement of this compound?

- Handling Twinning : Use SHELXL’s TWIN instruction and HKLF 5 format for twinned data .

- Disorder Modeling : Apply PART and SUMP constraints to resolve overlapping electron densities .

- Validation Tools : Check R-factors (R₁ <0.05 for high-resolution data) and analyze residual density maps .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.